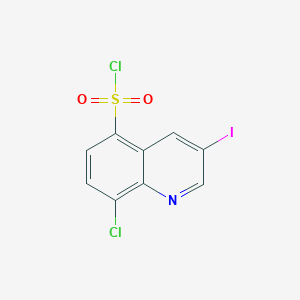

8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Vue d'ensemble

Description

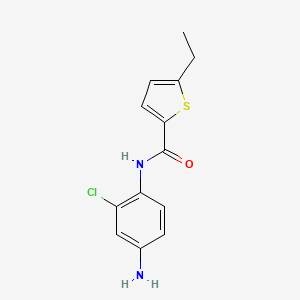

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl2INO2S and a molecular weight of 388.01 . It is used for research purposes .

Molecular Structure Analysis

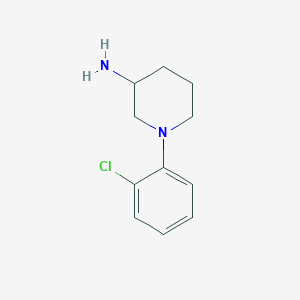

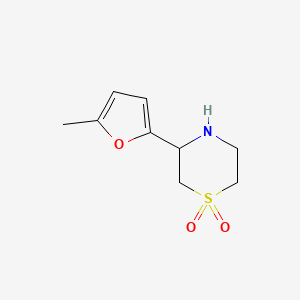

The molecular structure of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is substituted at the 8th position with a chlorine atom, at the 3rd position with an iodine atom, and at the 5th position with a sulfonyl chloride group .Applications De Recherche Scientifique

Pharmacology

Application Summary

In pharmacology, quinoline derivatives like 8-Chloro-3-iodoquinoline-5-sulfonyl chloride are explored for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents .

Methods of Application

These compounds are often synthesized and tested in vitro for their biological activity. Molecular docking studies are performed to predict the interaction with biological receptors .

Results

The results from such studies indicate that quinoline derivatives can be effective in combating various diseases, including multidrug-resistant strains of bacteria .

Organic Electronics

Application Summary

Quinoline derivatives are used as electron carriers in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Methods of Application

They are incorporated into the OLED structure to enhance electron transport and improve device efficiency. Synthesis and characterization of these compounds are crucial steps .

Results

The incorporation of quinoline derivatives has resulted in OLEDs with better performance, including higher luminescence and longer device lifetimes .

Fluorescent Chemo Sensors

Application Summary

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is studied for its application in fluorescent chemo sensors for metal ions due to its ability to form complexes with metals .

Methods of Application

The compound is used to synthesize sensors that can detect the presence of specific metal ions through fluorescence changes.

Results

These sensors have shown high sensitivity and selectivity for certain metal ions, making them useful for environmental monitoring and medical diagnostics .

Nuclear Medicine

Application Summary

Quinoline derivatives are explored in nuclear medicine for their potential use in imaging and treatment of diseases .

Methods of Application

These compounds can be labeled with radioactive isotopes and used as tracers in positron emission tomography (PET) scans or for targeted radiotherapy.

Results

Studies have shown that quinoline-based tracers can provide clear imaging for certain cancers and can be used to deliver therapeutic radiation to tumor sites .

Cancer Treatment

Application Summary

Research into quinoline derivatives includes their use in cancer treatment, particularly in the development of new chemotherapy drugs .

Methods of Application

Compounds like 8-Chloro-3-iodoquinoline-5-sulfonyl chloride are tested against cancer cell lines to assess their cytotoxicity and mechanism of action.

Results

Some quinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Neurodegenerative Disorders

Application Summary

The potential neuroprotective effects of quinoline derivatives make them candidates for treating neurodegenerative disorders .

Methods of Application

These compounds are studied in cellular and animal models of neurodegeneration to evaluate their therapeutic effects.

Results

Initial findings suggest that certain quinoline derivatives can mitigate the effects of neurotoxicity and may slow the progression of diseases like Alzheimer’s and Parkinson’s .

Analytical Chemistry

Application Summary

This compound is used in analytical chemistry as a reagent for the detection and quantification of various substances due to its reactive sulfonyl chloride group .

Methods of Application

It is often involved in spectrophotometric analyses where it reacts with specific analytes, causing a measurable change in absorbance.

Results

The use of this compound in analytical methods has led to the development of sensitive assays for clinical and environmental samples .

Material Science

Application Summary

In material science, the compound’s ability to modify surfaces makes it valuable for creating functionalized materials with specific properties .

Methods of Application

It can be used to graft organic layers onto inorganic substrates, altering surface characteristics like hydrophobicity or reactivity.

Results

Such modifications have applications in creating advanced materials for use in sensors, catalysis, and other technologies .

Disinfectants and Antiseptics

Application Summary

The compound’s antimicrobial properties make it suitable for use in disinfectants and antiseptics .

Methods of Application

It can be formulated into solutions or gels that are applied to surfaces or skin to eliminate microbial contaminants.

Results

Products containing this compound have shown efficacy in reducing bacterial and viral loads, thus preventing infection .

Nonlinear Optics

Application Summary

Quinoline derivatives are investigated for their potential in nonlinear optics, such as in the development of optical switches .

Methods of Application

The compound’s electronic structure allows it to interact with light in ways that can be harnessed for controlling optical signals.

Results

Research has demonstrated that materials incorporating these derivatives can switch light signals rapidly, which is crucial for optical computing and communications .

Antimicrobial Therapy

Application Summary

The compound is a candidate for developing new antimicrobial therapies, especially against drug-resistant strains .

Methods of Application

It is tested against various pathogens to assess its efficacy and mechanism of action in inhibiting microbial growth.

Results

Studies indicate that it has the potential to combat multidrug-resistant Neisseria gonorrhoeae and other challenging infections .

Electrochemistry

Application Summary

In electrochemistry, the compound is used in the development of sensors due to its ability to undergo redox reactions .

Methods of Application

It is incorporated into electrochemical cells where it participates in electron transfer processes that are measurable and indicative of the presence of certain analytes.

Results

These sensors are useful for detecting a range of chemical species with high sensitivity and selectivity .

Co-crystal Formation

Application Summary

This compound is used in the formation of co-crystals, which can enhance the physical properties of pharmaceuticals .

Methods of Application

A solvent-assisted co-grinding method is employed to form co-crystals with other compatible molecules, improving solubility and stability.

Results

The resulting co-crystals exhibit improved spectroscopic and electronic properties, beneficial for various pharmaceutical applications .

Antimicrobial Resistance

Application Summary

The compound’s role in combating antimicrobial resistance is significant, particularly against resistant bacterial strains .

Methods of Application

It is used to synthesize new molecules that are tested for their efficacy against resistant pathogens in vitro.

Results

These studies have shown promise in addressing the challenge of antimicrobial resistance, offering potential new treatments .

Water Purification

Application Summary

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is investigated for its use in water purification systems .

Methods of Application

The compound can be used as a reagent in water treatment processes to remove contaminants and pathogens.

Results

Its application in water purification has demonstrated effectiveness in producing clean and safe drinking water .

Molecular Docking Studies

Application Summary

The compound is utilized in molecular docking studies to predict interactions with biological receptors .

Methods of Application

Computational models are created to simulate the docking process, providing insights into the compound’s potential biological activity.

Results

These studies help in understanding the molecular basis of the compound’s activity and guide the design of new drugs .

Optical Computing

Application Summary

Its potential in optical computing is explored due to its interaction with light and electronic structure .

Methods of Application

The compound is integrated into materials that can modulate light signals for optical data processing.

Results

Research indicates that such materials could revolutionize the field of optical computing, offering faster and more efficient data handling .

Environmental Monitoring

Application Summary

The compound’s sensitivity to metal ions makes it suitable for environmental monitoring applications .

Methods of Application

It is used to develop sensors that can detect trace amounts of metals in environmental samples.

Results

These sensors provide a means for continuous monitoring of environmental pollutants, aiding in the protection of ecosystems .

Propriétés

IUPAC Name |

8-chloro-3-iodoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2INO2S/c10-7-1-2-8(16(11,14)15)6-3-5(12)4-13-9(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXMZMDBZKNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1S(=O)(=O)Cl)C=C(C=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-iodoquinoline-5-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)

![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)